

Application of Andradite as a Geobarometer and Geothermometer: Application Notes and Protocols

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Compound of Interest

Compound Name: *Andradite*

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Introduction

Andradite, a calcium-iron silicate garnet ($\text{Ca}_3\text{Fe}_2^{3+}\text{Si}_3\text{O}_{12}$), is a common mineral in a variety of geological settings, most notably in skarns formed at the contact between carbonate rocks and silicate intrusions. Its chemical composition and stability are sensitive to the pressure (P) and temperature (T) conditions of its formation, making it a valuable tool in geothermobarometry. The grandite solid solution series, a mixture of grossular ($\text{Ca}_3\text{Al}_2\text{Si}_3\text{O}_{12}$) and **andradite**, is particularly useful in deciphering the physicochemical conditions of metasomatic processes.[1] [2] This document provides detailed application notes and protocols for utilizing **andradite** as a geobarometer and geothermometer, intended for researchers in geology and materials science.

Principles of Andradite Geothermobarometry

The use of **andradite** in geothermobarometry is primarily based on its solid solution with other garnet end-members, its association with other pressure- and temperature-sensitive minerals, and the partitioning of trace elements.

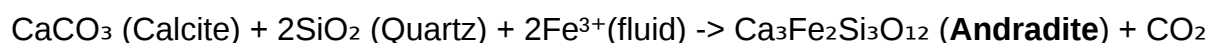
Geothermometry:

The composition of grandite garnet is a strong indicator of formation temperature. In many skarn systems, there is a general trend of early, higher-temperature garnets being more aluminum-rich (grossular-rich), while later, lower-temperature garnets are more iron-rich (**andradite**-rich).[3] However, the reverse can also occur, reflecting changes in the fluid composition and oxidation state.[4] The presence of **andradite** is indicative of relatively high oxidation states.[3]

A key geothermometer applicable to mantle-derived garnets, which can include **andradite** in certain settings, is the Nickel (Ni) in garnet thermometer. The partitioning of Ni into garnet coexisting with olivine is temperature-dependent. While this is more commonly applied to pyrope garnets in mantle xenoliths, it can be a useful tool if the appropriate mineral assemblage is present.[5]

Geobarometry:

While specific, widely calibrated geobarometers based solely on **andradite** composition are less common than for other garnet types (e.g., garnet-aluminosilicate-quartz-plagioclase - GASP barometer for metamorphic rocks), the mineral assemblages in which **andradite** occurs provide crucial pressure constraints. The equilibrium between **andradite**, clinopyroxene (diopside-hedenbergite series), wollastonite, and quartz is sensitive to pressure and temperature. For instance, the reaction:



is fundamental to skarn formation and is pressure-dependent. The stability fields of **andradite** in conjunction with other calc-silicate minerals have been experimentally determined and can be used to constrain pressure conditions.[6][7]

Data Presentation

The following tables summarize quantitative data from studies that have used **andradite** composition to estimate formation temperatures in skarn deposits.

Table 1: Temperature Estimates from **Andradite**-Grossular Garnet Compositions in Skarns

Location	Garnet Composition (Andradite Mole Fraction, X_Adr)	Associated Minerals	Estimated Temperature (°C)	Reference
Copper Canyon, USA	0.21 - 0.72 (zoned)	Pyroxene	320 - 590	[6]
Nickel Plate Mine, Canada	Not specified	Pyroxene	460 - 480 (average), >600 (fluid inclusions)	[6]
Khosrow Abad, Iran	Andradite-rich	Clinopyroxene, Epidote	> 430	[8]
Fujiashan, China	0.18 - 0.98 (zoned)	Not specified	Not specified	[9]
Rudnik, Serbia	0.40 - 0.97 (zoned)	Epidote, Chlorite, Quartz	Not specified	[4]

Experimental Protocols

Protocol 1: Electron Probe Microanalysis (EPMA) for Major and Minor Elements in Andradite

This protocol outlines the procedure for obtaining quantitative chemical compositions of **andradite** using an electron probe microanalyzer.

1. Sample Preparation:

- Prepare a polished thin section or an epoxy mount of the garnet-bearing rock.
- Ensure the surface is flat, highly polished (to 0.25 µm diamond paste), and free of scratches and plucking.
- Carbon-coat the sample to ensure electrical conductivity.

2. Instrument Calibration:

- Use well-characterized natural and synthetic standards. For **andradite** analysis, suitable standards include:
- **Andradite** for Ca, Fe, Si.
- Wollastonite for Ca, Si.
- Grossular for Ca, Al, Si.
- Hematite or Magnetite for Fe.
- Albite for Na, Al, Si.
- Forsterite for Mg.
- Spessartine or Rhodonite for Mn.
- Chromite for Cr.
- Ilmenite for Ti.
- Perform calibration at the start of each analytical session.

3. Analytical Conditions:

- Accelerating Voltage: 15 kV.
- Beam Current: 20 nA.
- Beam Diameter: 1-5 μm . A focused beam is generally suitable for homogenous garnets, while a slightly defocused beam may be used to average out fine-scale heterogeneity.
- Counting Times:
- Peak: 20-40 seconds for major elements (Si, Ca, Fe, Al).
- Peak: 40-60 seconds for minor elements (Mg, Mn, Ti, Cr).
- Background: Half of the peak counting time on both sides of the peak.
- Spectrometer Crystals: Use appropriate diffracting crystals for each element (e.g., TAP for Si, PET for Ca, LIF for Fe).

4. Data Acquisition and Processing:

- Analyze multiple points on each garnet grain to assess compositional zoning. Traverses from core to rim are recommended.
- Correct the raw X-ray intensities for matrix effects (ZAF or equivalent correction).
- Calculate the mineral formula based on 12 oxygens and 8 cations to determine the mole fractions of end-member components (e.g., **andradite**, grossular, almandine, pyrope, spessartine, uvarovite).

Protocol 2: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements in

Andradite

This protocol describes the analysis of trace elements in **andradite**, which can provide further insights into petrogenetic processes and potentially be used in thermometry (e.g., Ni-in-garnet).

1. Sample Preparation:

- Use the same polished thin sections or mounts prepared for EPMA. Ensure the surface is clean.

2. Instrument Setup and Calibration:

- External Standard: Use a certified reference material glass (e.g., NIST SRM 610/612) for external calibration.
- Internal Standard: Use an element analyzed by EPMA (e.g., Ca or Si) as an internal standard to correct for variations in ablation yield.
- Tune the LA-ICP-MS system to maximize sensitivity and minimize oxide production ($\text{ThO}/\text{Th} < 1\%$).

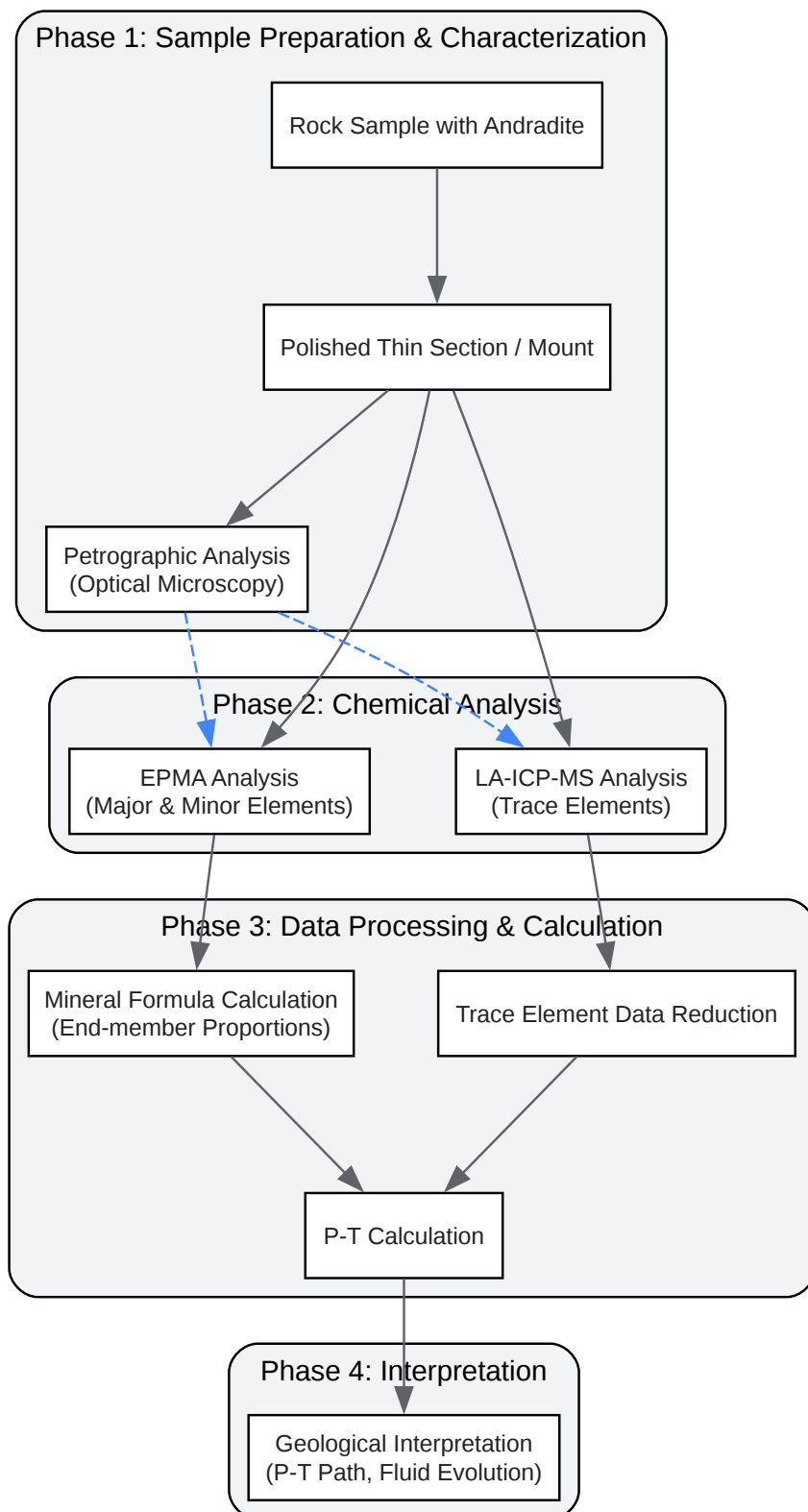
3. Analytical Conditions:

- Laser: 193 nm ArF excimer laser is preferred.
- Ablation Spot Size: 30-50 μm , depending on the size of the garnet and the scale of zoning.
- Laser Fluence: 3-5 J/cm^2 .
- Repetition Rate: 5-10 Hz.
- Carrier Gas: Helium, mixed with Argon before entering the plasma.
- Data Acquisition: Acquire data for a suite of trace elements, including Rare Earth Elements (REE), Y, Zr, Ti, V, Cr, and Ni. Include a baseline measurement with the laser off before each analysis.

4. Data Processing:

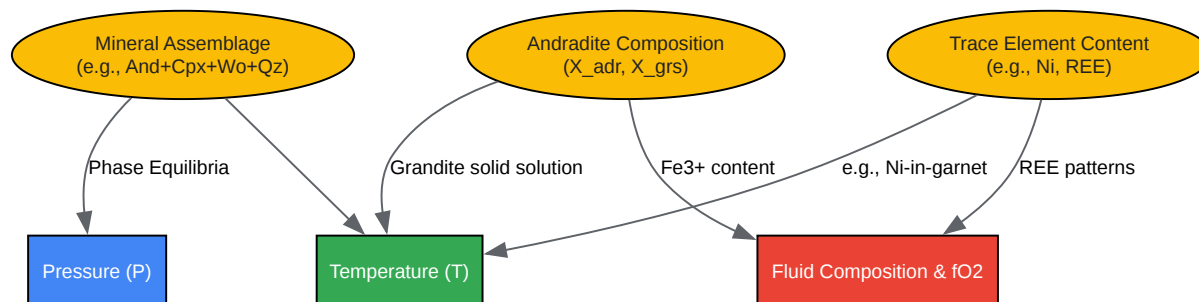
- Process the time-resolved data using software like Iolite or similar packages.[\[10\]](#)
- Select stable intervals of the signal for integration.
- Correct for background, and quantify concentrations using the external standard and the internal standard concentration determined by EPMA.
- Plot trace element concentrations on spider diagrams or as profiles across zoned crystals to interpret petrogenetic processes.

Mandatory Visualization



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Caption: Experimental workflow for **andradite** geothermobarometry.



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Caption: Logical relationships in **andradite** geothermobarometry.

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